![molecular formula C7H17NO B14239608 (2R)-2-[(Propan-2-yl)amino]butan-1-ol CAS No. 367525-87-9](/img/structure/B14239608.png)
(2R)-2-[(Propan-2-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(Propan-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of secondary amines and alcohols. It is characterized by the presence of an amino group attached to a butanol backbone, with a specific stereochemistry at the second carbon atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Propan-2-yl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with isopropylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(Propan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(Propan-2-yl)amino]butan-2-one.
Reduction: 2-[(Propan-2-yl)amino]butane.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-[(Propan-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(Propan-2-yl)amino]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(Propan-2-yl)amino]butan-1-ol: The enantiomer of the compound with different stereochemistry.
2-[(Propan-2-yl)amino]ethanol: A shorter-chain analogue with similar functional groups.
2-[(Propan-2-yl)amino]propan-1-ol: A compound with a similar structure but different carbon chain length.
Uniqueness
(2R)-2-[(Propan-2-yl)amino]butan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propiedades
Número CAS |
367525-87-9 |
|---|---|
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
(2R)-2-(propan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-7(5-9)8-6(2)3/h6-9H,4-5H2,1-3H3/t7-/m1/s1 |
Clave InChI |
HHZREYAIWSZPGE-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](CO)NC(C)C |
SMILES canónico |
CCC(CO)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


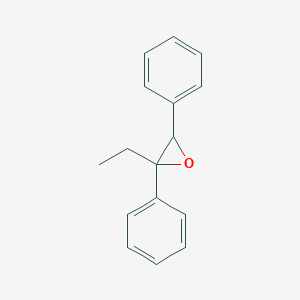
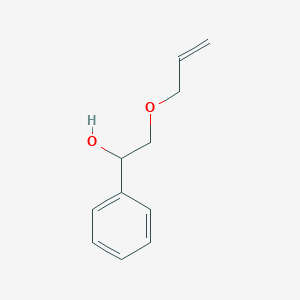
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)

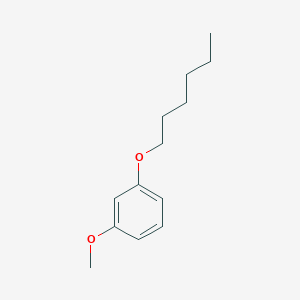
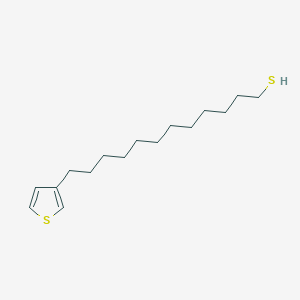
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
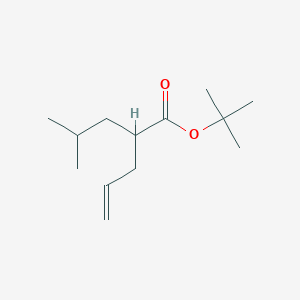
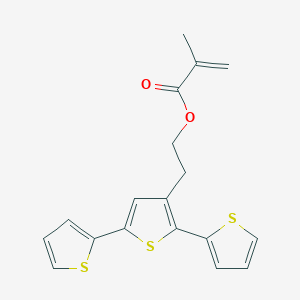
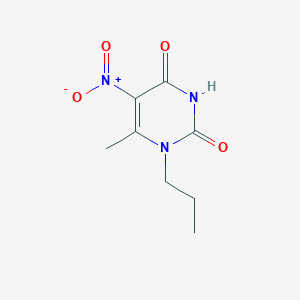
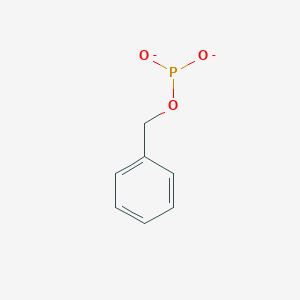
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
